3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid
Description
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c12-6-5-10-1-3-11(4-2-10)8(13)7-9(14)15/h12H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHYKWPNPDXNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366004 | |
| Record name | 3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717904-42-2 | |
| Record name | 3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 717904-42-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Functionalization of Piperazine with 2-Hydroxyethyl Group
The 2-hydroxyethyl substituent can be introduced onto the piperazine nitrogen via alkylation using 2-chloroethanol or ethylene oxide under controlled conditions. This step typically involves:
- Reacting piperazine with an excess of 2-chloroethanol in the presence of a base such as potassium carbonate.
- Alternatively, ring-opening of ethylene oxide with piperazine under mild heating.
- Purification by extraction or chromatography to isolate 1-(2-hydroxyethyl)piperazine.
This step is crucial as it provides the hydroxyethyl moiety that imparts hydrophilicity and potential for further functionalization.
Protection and Deprotection Strategies
- Protecting groups such as ethyl or tert-butyl carbamates on piperazine nitrogen atoms can be employed to prevent over-acylation or side reactions.
- Hydrolysis of protected intermediates (e.g., tert-butyl carbamates) under acidic conditions (e.g., catalytic HCl in methanol) allows selective deprotection to yield the target compound.
- This approach has been shown to improve yields and purity in analogous piperazine derivatives.
Alternative Synthetic Routes
- Reduction of keto intermediates using lithium aluminum hydride (LiAlH4) with additives like aluminum chloride can improve yields of hydroxy-substituted piperazine derivatives.
- Tosylation of hydroxyalkyl intermediates followed by nucleophilic substitution with piperazine derivatives enables the construction of complex piperazine scaffolds with hydroxyethyl groups.
Reaction Conditions and Yields
Research Findings and Analysis
- The use of N-bromosuccinimide and triphenylphosphine in acylation reactions allows for mild and efficient mono-acylation of piperazines, preventing over-acylation and side reactions.
- Protection of piperazine nitrogen atoms with carbamate groups (ethyl or tert-butyl) is essential for controlling reactivity during multi-step syntheses.
- Hydrolysis of tert-butyl carbamate-protected intermediates under mild acidic conditions yields the target amine derivatives in high purity and yield.
- Attempts to directly acylate piperazine with unstable acid chlorides often lead to side products; hence, active esters or protected intermediates are preferred.
- Reduction steps with LiAlH4 are improved by additives like aluminum chloride, increasing yields of hydroxy-functionalized piperazines.
- Multi-step synthetic routes involving initial esterification, reduction to alcohol, tosylation, and nucleophilic substitution provide an alternative pathway with overall improved yields (up to 52% in related systems).
Summary Table of Synthetic Routes
| Route | Key Intermediates | Overall Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct acylation with acid chloride | 3-oxopropanoyl chloride, piperazine | Up to 95% (mono-acylation) | High selectivity under mild conditions | Acid chlorides may be unstable |
| Protection-deprotection route | Carbamate-protected piperazine intermediates | 50-70% | Improved selectivity and purity | Additional synthetic steps |
| Multi-step via alcohol intermediate | Tosylated alcohol, protected piperazines | ~52% | Better overall yield | More complex synthesis |
| Reduction with LiAlH4 + AlCl3 | Keto intermediates | 52-67% | Improved hydroxyethyl yields | Requires careful handling |
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a buffer in biological experiments due to its ability to maintain stable pH levels.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid involves its interaction with specific molecular targets. In the context of Alzheimer’s disease research, it has been shown to dissociate amyloid beta oligomers, thereby reducing plaque formation and potentially reversing cognitive deficits . The compound’s buffering capacity also plays a crucial role in maintaining the stability of biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Groups
The hydroxyethyl group in the target compound distinguishes it from other piperazine derivatives. Key analogs include:
a) 3-Oxo-3-[4-(2-sulfoethyl)piperazin-1-yl]propanoic acid
- Substituent : Sulfonated ethyl group.
- Properties : Increased hydrophilicity due to the sulfonate group, enhancing aqueous solubility .
- Molecular Weight : 280.3 g/mol (C₉H₁₆N₂O₆S).
b) 3-[4-(2-tert-Butylphenyl)piperazin-1-yl]-3-oxopropanoic acid
- Substituent : Bulky tert-butylphenyl group.
- Properties : Enhanced lipophilicity, likely improving membrane permeability but reducing solubility .
- Molecular Weight : ~340 g/mol (estimated from C₁₇H₂₂N₂O₃).
c) 3-(4-[(4-Methylphenoxy)acetyl]piperazin-1-yl)-3-oxopropanoic acid
- Substituent: Methylphenoxy acetyl group.
d) 3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)propanoic acid
Physicochemical Properties
Biological Activity
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid, with the molecular formula CHNO and CAS Number 717904-42-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Weight | 216.23 g/mol |
| Molecular Formula | CHNO |
| CAS Number | 717904-42-2 |
| Minimum Purity | 95% |
The biological activity of this compound primarily involves its interaction with phosphoinositide 3-kinase (PI3K) signaling pathways. Research indicates that this compound exhibits selective inhibitory effects on Class I PI3K enzymes, particularly the PI3K-alpha and -beta isoforms. The inhibition of these pathways is crucial as they are often deregulated in various cancers, leading to uncontrolled cellular proliferation and tumor progression .
Biological Activities
-
Anti-Cancer Activity :
- The compound has shown promise in inhibiting tumor cell invasion and metastasis, which is attributed to its ability to interfere with PI3K-mediated signaling events . In preclinical studies, it was observed to reduce cell viability in several cancer cell lines, demonstrating its potential as an anti-tumor agent.
- Anti-Inflammatory Effects :
Case Study 1: Anti-Cancer Efficacy
In a study evaluating the effects of various PI3K inhibitors, including this compound, results indicated significant cytotoxicity against breast cancer cell lines. The compound was able to induce apoptosis through ROS (reactive oxygen species) generation, leading to cell cycle arrest .
Case Study 2: Inflammatory Disease Model
Another investigation focused on the compound's effects in a murine model of inflammation. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and reduced tissue damage, highlighting its potential in treating inflammatory conditions .
Summary of Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Anti-Cancer Activity | Induces apoptosis in cancer cell lines; inhibits tumor growth through PI3K pathway modulation. |
| Anti-Inflammatory Effects | Reduces pro-inflammatory cytokines; ameliorates symptoms in animal models of inflammation. |
| Mechanism of Action | Selective inhibition of Class I PI3K enzymes; modulation of ROS levels leading to cell death. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves coupling 2-hydroxyethylpiperazine with a propanoic acid derivative (e.g., malonic acid or its activated esters). Key steps include:
- Nucleophilic substitution : Reacting 2-hydroxyethylpiperazine with a chloro- or bromo-propanoate ester under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxidation/activation : Using carbodiimides (e.g., DCC) to activate carboxylic acid intermediates for amide bond formation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the product .
- Critical Conditions : Temperature control (0–25°C during substitution), anhydrous solvents, and pH monitoring during acid activation to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ groups), hydroxyethyl group (δ 3.6–4.0 ppm), and propanoic acid moiety (δ 12–13 ppm for -COOH) .
- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z ~245) .
- HPLC : Reverse-phase C18 column (UV detection at 210–220 nm) with a mobile phase of acetonitrile/0.1% TFA to assess purity (>95%) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Building block for drug candidates : Used to synthesize analogs targeting GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine scaffold’s flexibility .
- Biological activity screening : Tested in enzyme inhibition assays (e.g., kinase or protease) via fluorescence-based protocols (IC₅₀ determination) .
- Solubility enhancement : The hydroxyethyl group improves aqueous solubility, making it useful in pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies involving this compound?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Synthesize derivatives with modifications to the hydroxyethyl or propanoic acid groups and compare activity profiles .
- Assay standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to validate target engagement .
- Computational docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict interactions with off-target proteins that may explain discrepancies .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH adjustment : Formulate as a sodium salt (propanoic acid deprotonation) to enhance solubility and reduce degradation in acidic environments .
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, with enzymatic cleavage in target tissues .
- Lyophilization : Stabilize the compound in freeze-dried form for long-term storage, reconstituted in PBS before use .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways affected by the compound in cell lines .
- Knockout models : Use CRISPR-Cas9 to delete putative target genes (e.g., GPCRs) and assess rescue of phenotype .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified target proteins to confirm direct interactions .
Comparative and Methodological Insights
Q. How does this compound compare structurally and functionally to analogs like 3-(4-methylpiperazin-1-yl)propanoic acid?
- Methodological Answer :
- Structural differences : The hydroxyethyl group in place of methyl enhances hydrogen-bonding capacity, influencing receptor selectivity .
- Functional impact : Methyl analogs may exhibit lower solubility but higher metabolic stability due to reduced polarity .
- Experimental validation : Perform parallel SAR studies using radiolabeled analogs (³H or ¹⁴C) to compare tissue distribution and clearance rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
